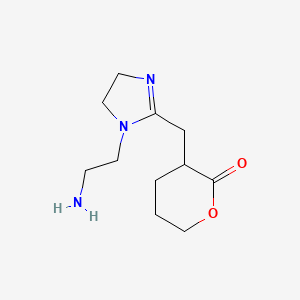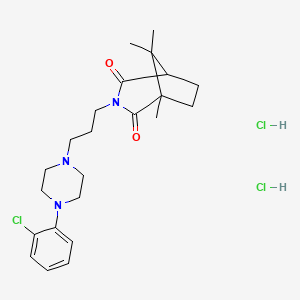
3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the bicyclic core, followed by the introduction of the piperazine and chlorophenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe for investigating cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as acting as a drug candidate for treating specific diseases.
Industry
In industry, this compound may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which 3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Azabicyclo(3.2.1)octane derivatives
- Piperazine derivatives
- Chlorophenyl-containing compounds
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with piperazine and chlorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
90619-45-7 |
|---|---|
Molecular Formula |
C23H34Cl3N3O2 |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C23H32ClN3O2.2ClH/c1-22(2)17-9-10-23(22,3)21(29)27(20(17)28)12-6-11-25-13-15-26(16-14-25)19-8-5-4-7-18(19)24;;/h4-5,7-8,17H,6,9-16H2,1-3H3;2*1H |
InChI Key |
OSECKYPMKPFLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC=C4Cl)C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


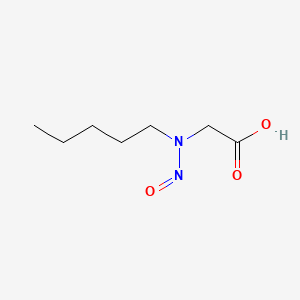
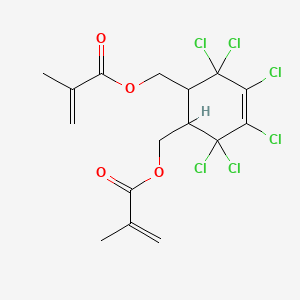
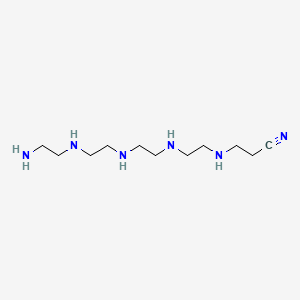
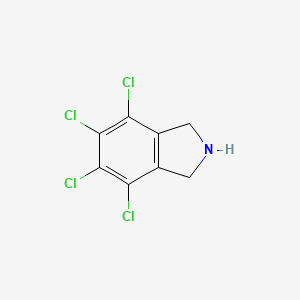
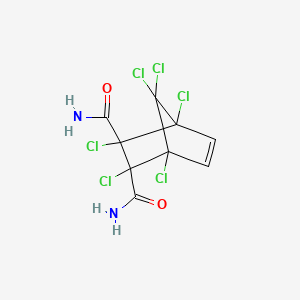
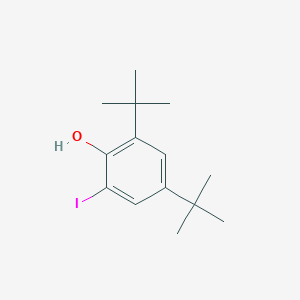
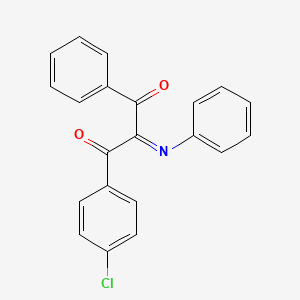
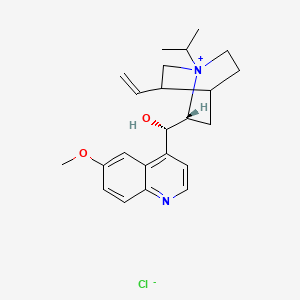

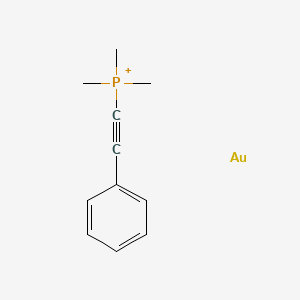
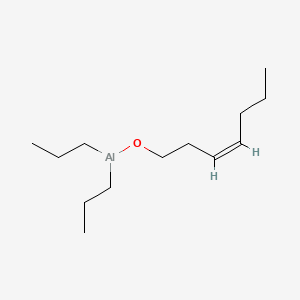
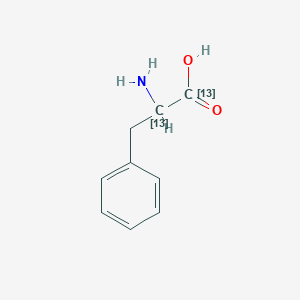
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
